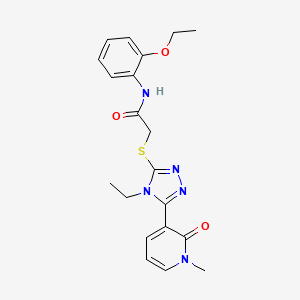

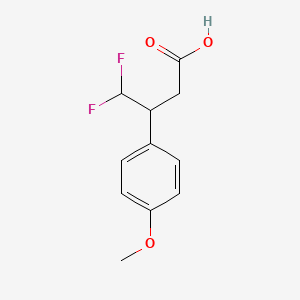

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, including drug discovery, organic synthesis, and material science.

Synthesis Analysis

The compound can be synthesized from condensation reactions of 3-bromobenzoyl chloride with 2-aminopyridine or 2-aminopyrimidine using standard condensation reaction conditions and subsequent column chromatography .Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 277.12 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A notable research direction involves the synthesis and biological evaluation of similar compounds to 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide. Studies have synthesized various derivatives for evaluation against a range of biological targets. For example, novel 3-bromo derivatives were synthesized and assessed for their insecticidal and fungicidal activities, demonstrating the compound's potential in agricultural and pest control applications (Zhu et al., 2014). Similarly, compounds with structural similarities have been evaluated against tumor-cell lines and a variety of viruses, although no marked biological activity was found in some cases (Hemel et al., 1994).

Antibacterial Activity

The antibacterial activity of benzamide derivatives has also been a focus, with N-(3-Hydroxy-2-pyridyl)benzamides synthesized and tested against various bacteria strains. Some of these compounds showed promising antibacterial properties, highlighting the potential of this compound analogs in developing new antibiotics (Mobinikhaledi et al., 2006).

Photocatalytic Degradation Studies

Research on photocatalytic degradation utilizing similar compounds demonstrates their potential in environmental applications, particularly in water treatment. The kinetics and products of photocatalytic degradation of pyridine in water using TiO2 have been explored, suggesting that derivatives of this compound could be investigated for their photocatalytic properties in degrading toxic chemicals (Maillard-Dupuy et al., 1994).

Non-Peptide Small Molecular Antagonist Synthesis

The compound and its derivatives have been synthesized as non-peptide small molecular antagonists for various receptors, indicating their relevance in drug discovery for targeting specific biological pathways. This highlights the compound's potential in pharmacology and therapeutics (Bi, 2015).

Mecanismo De Acción

Mode of Action

The exact mode of action of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide is currently unknown . As a benzamide derivative, it may interact with its target through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Propiedades

IUPAC Name |

3-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2/c20-16-7-4-6-15(12-16)19(23)22-13-14-5-3-8-17(11-14)24-18-9-1-2-10-21-18/h1-12H,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTLIUWKGYYBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)

![N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2776473.png)

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)

![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)